N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a spirocyclic system, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with an appropriate spirocyclic intermediate under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide include other indole derivatives, spirocyclic compounds, and acetamide-containing molecules. Examples include:
Indole-3-acetic acid: A naturally occurring plant hormone.
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic structures.
N-acetyltryptamine: An indole derivative with an acetamide group.
Uniqueness
The uniqueness of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide lies in its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H25ClN4O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
InChI |
InChI=1S/C21H25ClN4O3/c1-25-20(29)26(19(28)21(25)8-3-2-4-9-21)13-18(27)23-10-7-14-12-24-17-6-5-15(22)11-16(14)17/h5-6,11-12,24H,2-4,7-10,13H2,1H3,(H,23,27) |
InChI Key |
PNHOEIAAFFKNFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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